molecular formula C16H16BrClN2O2S B6451745 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640842-45-9

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine

Cat. No. B6451745
CAS RN: 2640842-45-9
M. Wt: 415.7 g/mol
InChI Key: BMBCAXNUWHAJSP-UHFFFAOYSA-N
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Description

4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine, also known as 4-BPCP, is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a novel small molecule with a unique chemical structure that has been found to possess a variety of biological activities such as inhibition of protein tyrosine phosphatase 1B (PTP1B), anti-inflammatory and anti-oxidant effects. Its diverse properties have made it a promising scaffold for the development of new drugs and drug-like molecules.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and environmentally benign nature of organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Catalytic Protodeboronation

Protodeboronation reactions play a crucial role in organic synthesis. By using less nucleophilic boron ate complexes, such as (3,5-bis(trifluoromethyl)phenyl)lithium, researchers can selectively remove boron groups from pinacol boronic esters. This strategy has been applied in the formal total synthesis of various natural products, including indolizidine derivatives .

properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2S/c17-12-7-15(23-10-12)16(21)20-5-2-11(3-6-20)9-22-14-1-4-19-8-13(14)18/h1,4,7-8,10-11H,2-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBCAXNUWHAJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine

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